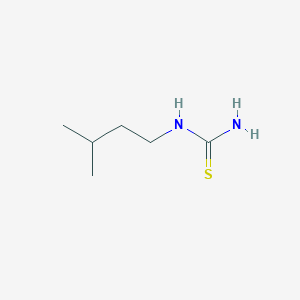

(3-Methyl-butyl)-thiourea

Description

General Overview of Thiourea (B124793) Compounds in Contemporary Chemical Science

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea (B33335), with the oxygen atom replaced by a sulfur atom. wikipedia.orgbritannica.com This substitution imparts distinct chemical properties that make thiourea and its derivatives versatile reagents in organic synthesis and other fields. wikipedia.orgchemicalbook.com Thioureas are known to exist in two tautomeric forms: the thione form, which is predominant in aqueous solutions, and the thiol form, also known as isothiourea. mdpi.com

In contemporary chemical science, thiourea derivatives are recognized for their broad range of applications. They serve as building blocks for the synthesis of various heterocyclic compounds, such as pyrimidines and aminothiazoles. wikipedia.org Furthermore, thiourea compounds are utilized in diverse industrial processes, including textile manufacturing as reducing agents, in photography as fixing agents, and in electroplating to enhance the quality of metal coatings. britannica.comchemicalbook.com The global annual production of thiourea is significant, highlighting its importance in various chemical industries. wikipedia.org

Significance of Alkyl-Substituted Thioureas in Modern Organic Synthesis and Coordination Chemistry

Alkyl-substituted thioureas, a class of compounds where one or more hydrogen atoms of the amino groups in thiourea are replaced by alkyl groups, have garnered considerable attention in modern chemistry. The introduction of alkyl substituents can influence the electronic and steric properties of the thiourea molecule, thereby modulating its reactivity and coordination behavior. acs.org

In organic synthesis, alkyl-substituted thioureas are employed as catalysts and intermediates. google.com For instance, they have been used to catalyze the production of carboxylic acid chlorides from carboxylic acids and phosgene. google.com The nature of the alkyl group can affect the stability of the resulting metal complexes, with studies showing a correlation between the alkyl substituent and the complex's stability. acs.org

In coordination chemistry, alkyl-substituted thioureas act as versatile ligands that can coordinate with a wide range of metal ions. unizulu.ac.zaresearchgate.net The coordination typically occurs through the sulfur atom, but can also involve the nitrogen atoms, leading to various coordination modes, including monodentate and bidentate chelation. basjsci.edu.iqtandfonline.com This versatility makes them valuable in the synthesis of metal complexes with diverse geometries and properties, which have applications in areas such as materials science and catalysis. rsc.orgresearchgate.net

Research Trajectories and Objectives for (3-Methyl-butyl)-thiourea and Chemically Related Derivatives

Current research on this compound, also known as isoamylthiourea, and its derivatives is focused on exploring their potential in various applications, including their use as rubber accelerators, flotation agents in mining, and corrosion inhibitors. lookchem.com The chemical formula for this compound is C₆H₁₄N₂S. lookchem.com

Future research is likely to delve deeper into the synthesis of novel derivatives and their coordination chemistry. The synthesis of new thiourea derivatives with specific alkyl or aryl substituents is a continuing area of interest, with the aim of creating compounds with enhanced biological activities or catalytic properties. analis.com.myikm.org.my The study of their metal complexes is also a significant research direction, with investigations into their structures, electronic properties, and potential applications as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. unizulu.ac.zaresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6601-04-3 |

| Molecular Formula | C₆H₁₄N₂S |

| Molecular Weight | 146.25 g/mol |

| Boiling Point | 214.8°C at 760 mmHg |

| Flash Point | 83.7°C |

| Density | 1.005 g/cm³ |

| Refractive Index | 1.52 |

Source: lookchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2S/c1-5(2)3-4-8-6(7)9/h5H,3-4H2,1-2H3,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKNFXXEGDACNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368741 | |

| Record name | (3-Methyl-butyl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6601-04-3 | |

| Record name | (3-Methyl-butyl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl Butyl Thiourea and Its Chemical Derivatives

General Synthetic Pathways for Alkylthioureas

Alkylthioureas are a class of organic compounds characterized by a thiourea (B124793) core with one or more alkyl substituents. Their synthesis is of significant interest due to their wide range of applications. Several general methods have been established for their preparation.

Reaction of Isothiocyanates with Ammonia (B1221849) and Amines

A primary and widely utilized method for synthesizing alkylthioureas involves the reaction of an alkyl isothiocyanate with ammonia or a primary or secondary amine. orgsyn.orgijacskros.com This reaction is a nucleophilic addition of the nitrogen atom of ammonia or the amine to the electrophilic carbon atom of the isothiocyanate group. ijacskros.com

The general reaction can be represented as:

R-N=C=S + R'R''NH → R-NH-C(=S)-NR'R''

Where R is an alkyl group, and R' and R'' can be hydrogen, alkyl, or aryl groups. For the synthesis of N-alkylthioureas, ammonia is used, while for N,N'-disubstituted or N,N,N'-trisubstituted thioureas, primary or secondary amines are employed, respectively. orgsyn.org This method is considered a general and efficient route for preparing various alkylthioureas. orgsyn.org

The reaction is typically carried out in a suitable solvent, and the conditions can be adjusted based on the reactivity of the starting materials. For instance, the synthesis of methylthiourea from methyl isothiocyanate and concentrated ammonium (B1175870) hydroxide (B78521) solution has been well-documented. orgsyn.org This approach is also applicable to the synthesis of other alkylthioureas, such as ethylthiourea (B145662) from ethyl isothiocyanate. orgsyn.org

Alternative Established Synthetic Procedures

Beyond the isothiocyanate route, other established methods for synthesizing alkylthioureas exist. One such method involves the desulfurization of dithiocarbamates. kiku.dkresearchgate.net Dithiocarbamates can be formed from the reaction of amines with carbon disulfide. Subsequent treatment with a desulfurizing agent yields the corresponding isothiocyanate, which can then be reacted with an amine to form a thiourea. bohrium.com

Another approach is the direct conversion of amines to isothiocyanates in a one-pot synthesis, which can then be further reacted to produce thioureas. bohrium.com This can be achieved using various reagents that facilitate the formation of the isothiocyanate intermediate. For example, di-tert-butyl dicarbonate (B1257347) (Boc2O) has been used for the clean preparation of isothiocyanates from amines. kiku.dk

Furthermore, thioureas can be synthesized from their corresponding amines and carbon disulfide in an aqueous medium, providing a straightforward route to both symmetrical and unsymmetrical substituted thioureas. organic-chemistry.org

Specific Synthesis Routes Incorporating the 3-Methylbutyl Moiety

The 3-methylbutyl group, also known as the isopentyl or isoamyl group, can be incorporated into thiourea scaffolds through several synthetic strategies.

Direct Integration of 3-Methylbutyl Group into Thiourea Scaffolds

The most direct method for preparing (3-Methyl-butyl)-thiourea involves the reaction of 3-methylbutylamine with an appropriate thiocarbonyl transfer reagent or by reacting 3-methylbutyl isothiocyanate with ammonia. The latter follows the general pathway described in section 2.1.1.

The synthesis of N,N'-disubstituted thioureas can be achieved by reacting an isothiocyanate with an amine. For example, the reaction of phenyl isothiocyanate with an appropriate amine can yield a variety of thiourea derivatives. mdpi.com To synthesize a thiourea with a 3-methylbutyl group, 3-methylbutylamine could be reacted with a suitable isothiocyanate.

Synthesis of Acyl/Aroyl Thioureas Containing 3-Methylbutyl Substituents

Acyl and aroyl thioureas are a significant class of thiourea derivatives with a wide range of biological activities. nih.govrsc.org The synthesis of these compounds containing a 3-methylbutyl substituent typically involves the reaction of an acyl or aroyl isothiocyanate with 3-methylbutylamine.

A common method for generating the acyl isothiocyanate in situ is the reaction of an acid chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium thiocyanate. conicet.gov.ar The resulting acyl isothiocyanate is then immediately treated with the desired amine, in this case, 3-methylbutylamine, to yield the target 1-acyl-3-(3-methylbutyl)-thiourea. conicet.gov.ar

For example, a study on the synthesis of novel thiourea derivatives as carbonic anhydrase inhibitors started from L-isoleucine, which has a similar branched alkyl structure to the 3-methylbutyl group. tandfonline.com The synthesis involved the formation of an N-Boc protected amino acid, which was then coupled with an amine, followed by a series of steps to introduce the thiourea moiety. tandfonline.com A similar strategy could be adapted for the synthesis of acyl/aroyl thioureas with a 3-methylbutyl substituent.

A study detailed the synthesis of 1-(1-(1H-Benzo[d]imidazol-2-yl)-2-methylbutyl)-3-(3,5-bis(trifluoromethyl)phenyl) thiourea, which incorporates a 2-methylbutyl group, an isomer of the 3-methylbutyl group. tandfonline.com The synthesis involved reacting a benzimidazole (B57391) derivative with 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene. tandfonline.comresearchgate.net

The following table summarizes some examples of synthesized acyl/aroyl thioureas with substituents structurally related to the 3-methylbutyl group:

| Compound Name | Starting Amino Acid | Key Reagents | Reference |

| 1-(1-(1H-Benzo[d]imidazol-2-yl)-2-methylbutyl)-3-(3,5-bis(trifluoromethyl)phenyl) thiourea | L-Isoleucine | 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene | tandfonline.comtandfonline.com |

| N-(1-(2-hydroxyphenylamino)-3-methyl-1-oxobutan-2-ylcarbamothioyl)benzamide | L-Valine | Benzoyl isothiocyanate | tandfonline.com |

| N-(1-(2-hydroxyphenylamino)-4-methyl-1-oxopentan-2-ylcarbamothioyl)benzamide | L-Leucine | Benzoyl isothiocyanate | tandfonline.com |

Advanced Synthetic Modifications and Derivative Preparation

The this compound scaffold can be further modified to prepare a diverse range of derivatives. These modifications can be aimed at exploring structure-activity relationships for various biological targets or for creating novel materials.

One common modification is the cyclization of thiourea derivatives to form heterocyclic compounds. Thioureas are versatile precursors for the synthesis of various heterocycles, such as thiazoles and pyrimidines. rsc.org For instance, thiourea derivatives can react with α-haloketones to form aminothiazoles.

Another area of advanced modification is the preparation of metal complexes. The sulfur and nitrogen atoms in the thiourea moiety can act as ligands to coordinate with metal ions, forming a variety of metal complexes with potential applications in catalysis and medicinal chemistry. nih.govresearchgate.net

Furthermore, the synthesis of more complex thiourea derivatives, such as those containing multiple thiourea units or those linked to other functional scaffolds like benzimidazoles, has been reported. tandfonline.comtandfonline.com These advanced derivatives often exhibit interesting biological properties. For example, a series of chiral thiourea derivatives containing benzimidazole moieties were synthesized and evaluated as carbonic anhydrase inhibitors. tandfonline.comtandfonline.com

Cyclization Reactions Leading to Thiourea-Derived Heterocycles

The thiourea functional group serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds due to its nucleophilic nature. Derivatives of this compound can undergo cyclization reactions with various reagents to yield important heterocyclic systems.

One of the most common cyclization strategies involves the reaction of thiourea derivatives with α-halocarbonyl compounds, such as α-halo ketones, to produce 2-amino-1,3-thiazoles. conicet.gov.ar The thiourea products can undergo quantitative reactions with α-halo ketones to form thiazoles in excellent purities and yields. acs.orgnih.gov Similarly, the electrophilic cyclization of N-allyl thiourea derivatives is a convenient route for synthesizing thiazoline (B8809763) derivatives. researchgate.net

Other bifunctional reagents can be employed to construct different heterocyclic rings. For instance, N,N'-disubstituted thioureas can be cyclized using oxalyl dichloride to afford 4,5-dioxo-2-thioxo-perhydro-imidazoles. asianpubs.org The reaction is initiated by the nucleophilic attack of a nitrogen atom from the thiourea. asianpubs.org Functionalized thioureas bearing pendant hydroxyl groups have been shown to react with bromoacyl bromides to yield isomeric iminothiozolidinones. researchgate.net Furthermore, acyl thiourea derivatives can be cyclized into 1,2,4-triazolyl compounds by refluxing with hydrazine (B178648) hydrate. mdpi.com Base-catalyzed intramolecular cyclization of specific 1-(2-haloaroyl)-3-aryl thioureas can lead to the formation of 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones. conicet.gov.ar

| Thiourea Precursor Type | Cyclizing Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-Substituted Thiourea | α-Halo Ketone | Thiazole (B1198619) | acs.org, nih.gov, conicet.gov.ar |

| N-Allyl Thiourea | Halogenating Agent (e.g., I₂) | Thiazoline | researchgate.net |

| N,N'-Disubstituted Thiourea | Oxalyl Dichloride | 4,5-Dioxo-2-thioxo-perhydro-imidazole | asianpubs.org |

| Acyl Thiourea | Hydrazine Hydrate | 1,2,4-Triazole | mdpi.com |

| Thiourea with Pendant Hydroxyl Group | Bromoacyl Bromide | Iminothiozolidinone | researchgate.net |

Solid-Phase Synthetic Approaches for Thiourea-Based Compounds

Solid-phase synthesis (SPS) offers a highly efficient and automatable platform for the preparation of thiourea derivatives. This methodology often results in higher yields compared to traditional solution-phase chemistry because it allows for the use of excess reagents to drive reactions to completion and simplifies purification, which typically involves washing the resin-bound product before cleavage from the solid support. acs.org

The core of this approach relies on the coupling of an isothiocyanate with an amine to form the thiourea linkage on a solid support. acs.org A common strategy for creating N-terminally modified peptides with a thiourea group involves using N,N′-di-Boc-thiourea and Mukaiyama's reagent (2-chloro-1-methyl-pyridinium iodide) under mild conditions. acs.orgnih.gov This method is compatible with the 20 proteinogenic amino acids and various resins commonly used in solid-phase synthesis. acs.orgnih.gov The resulting thiourea products can be cleaved from the resin to yield the final compound or can be further modified on the support, for example, by reacting them with α-halo ketones to form thiazoles. acs.orgnih.gov This "build/couple/pair" strategy is particularly well-suited for generating large, stereochemically complete libraries of thiourea-containing compounds for screening purposes. nih.gov

| Step | Description | Purpose |

|---|---|---|

| 1. Resin Loading | An amine-functionalized starting material is attached to a solid support (resin). | To immobilize the substrate for easy handling and purification. |

| 2. Deprotection (if necessary) | A protecting group (e.g., Fmoc, Boc) is removed from the amine. | To expose the reactive amine for the coupling reaction. |

| 3. Thiourea Formation | The resin-bound amine is reacted with an isothiocyanate or a thiocarbamoylating agent (e.g., N,N′-di-Boc-thiourea with a coupling agent). | To form the desired thiourea linkage. |

| 4. Washing | The resin is thoroughly washed with solvents. | To remove excess reagents and soluble byproducts. |

| 5. Cleavage | The final compound is cleaved from the resin using a cleavage cocktail (e.g., strong acid). | To release the purified product into solution. |

Catalytic Enhancement in Thiourea Synthesis, including Phase-Transfer Catalysis

The synthesis of thioureas can be significantly improved through the use of catalysts, which offer milder reaction conditions, higher efficiency, and often align with the principles of green chemistry. asianpubs.orgacs.org Phase-transfer catalysis (PTC) is a particularly effective technique for synthesizing thiourea derivatives. asianpubs.org

PTC facilitates reactions between substrates located in different, immiscible phases, such as a solid-liquid system. asianpubs.orgasianpubs.org A classic application involves the reaction of an acyl or aroyl chloride with a thiocyanate salt (like ammonium thiocyanate) to generate an acyl isothiocyanate intermediate in situ. asianpubs.orgmdpi.com This intermediate then reacts with an amine to form the final thiourea product. asianpubs.org In a solid-liquid PTC system, a catalyst like polyethylene (B3416737) glycol-400 (PEG-400) or a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide) is used to shuttle the thiocyanate anion from the solid phase to the liquid phase where it can react. asianpubs.orgasianpubs.org This approach offers numerous advantages, including solvent-free conditions, mild temperatures, high yields, simple workup, and environmental acceptability. asianpubs.orgasianpubs.org

Beyond PTC, other catalytic strategies enhance thiourea synthesis. Thiourea itself can act as a bifunctional organocatalyst, using its capacity as both a hydrogen bond donor and a Brønsted base to activate substrates and promote reactions in aqueous media. acs.org Modern methods also include multicomponent reactions (MCRs), which can form thioureas from an amine, an isocyanide, and elemental sulfur in a single step. d-nb.info Additionally, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, can serve as both a green reaction medium and a catalyst, affording products in moderate to excellent yields with the potential for catalyst recycling. rsc.org

| Catalytic Method | Example Catalyst | Key Features | Reference |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Polyethylene glycol-400 (PEG-400), Tetrabutylammonium bromide | Facilitates reaction between phases, allows for mild/solvent-free conditions, high yields. | asianpubs.org, asianpubs.org |

| Organocatalysis | Thiourea | Acts as a bifunctional H-bond donor and Brønsted base; enables reactions in aqueous media. | acs.org |

| Multicomponent Reaction (MCR) | Elemental Sulfur (as a reagent/precursor) | Convergent synthesis from multiple starting materials in one pot. | d-nb.info |

| Deep Eutectic Solvent (DES) Catalysis | Choline chloride/Tin(II) chloride | Acts as both a green solvent and a reusable catalyst system. | rsc.org |

Structural Elucidation and Spectroscopic Characterization of 3 Methyl Butyl Thiourea Compounds

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the characteristic functional groups and understanding the vibrational modes within the (3-Methyl-butyl)-thiourea molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In thiourea (B124793) and its derivatives, characteristic vibrations associated with N-H, C-N, and C=S bonds are of particular interest. iosrjournals.org

The FT-IR spectrum of thiourea derivatives typically shows N-H stretching vibrations in the region of 3100-3400 cm⁻¹. iosrjournals.orgresearchgate.net The presence of multiple peaks in this region can suggest different environments for the amino protons, potentially due to hydrogen bonding. iosrjournals.org The thioamide group (C=S) often exhibits asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically observed around 1585 cm⁻¹, while the symmetric stretch can be found near 1449 cm⁻¹. iosrjournals.org The C-S stretching vibration is generally located at lower wavenumbers, around 1088 cm⁻¹. iosrjournals.org

Specific assignments for substituted thioureas can be complex due to coupling effects. researchgate.net However, the general regions for key functional groups remain consistent. For instance, in related thiourea compounds, N-H stretching vibrations have been observed around 3302 cm⁻¹ and 3271 cm⁻¹. researchgate.net The C=S stretching vibration has been noted at approximately 1200 cm⁻¹ and 800 cm⁻¹, with N-C=S and C-N fragments absorbing around 1280 cm⁻¹ and 1500 cm⁻¹, respectively. researchgate.net

Table 1: Typical FT-IR Vibrational Frequencies for Thiourea Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100-3400 iosrjournals.org |

| C=S | Asymmetric Stretching | ~1585 iosrjournals.org |

| C=S | Symmetric Stretching | ~1449 iosrjournals.org |

| C-S | Stretching | ~1088 iosrjournals.org |

| S-H | Bending | ~729 iosrjournals.org |

| C-N | Bending | ~627 iosrjournals.org |

| N-H | Bending | ~493 iosrjournals.org |

Raman Spectroscopy Applications in Structural Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. longdom.orgedinst.com It is particularly useful for identifying non-polar bonds and symmetric vibrations. In the context of thiourea derivatives, Raman spectroscopy can help to confirm the presence and environment of the C=S and C-S bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons of the isobutyl group and the amine protons of the thiourea moiety.

The chemical shifts (δ) of the protons are influenced by their local electronic environment. For the isobutyl group, one would anticipate signals corresponding to the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂) protons. The amine (NH₂) protons of the thiourea group typically appear as broad signals due to quadrupole broadening and exchange phenomena. In related thiourea derivatives, the chemical shifts of protons are used to confirm the molecular structure. researchgate.net For example, in N-acyl-N'-aryl thiourea derivatives, the ¹H NMR spectra, in conjunction with other techniques, confirmed the synthesized structures. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| CH₃ (isobutyl) | 0.8 - 1.0 |

| CH (isobutyl) | 1.6 - 2.0 |

| CH₂ (adjacent to NH) | 3.2 - 3.6 |

| NH₂ | Variable, often broad |

Note: These are general predicted ranges and can be influenced by solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

A key feature in the ¹³C NMR spectrum of any thiourea derivative is the signal for the thiocarbonyl carbon (C=S). This carbon is typically deshielded and appears at a high chemical shift, often in the range of 165-190 ppm. oregonstate.edu The carbons of the isobutyl group will appear at lower chemical shifts, in the aliphatic region of the spectrum. The specific chemical shifts are influenced by the substitution pattern. For instance, ¹³C NMR spectroscopy has been used to confirm the structure of various thiourea derivatives, including N,N'-((dodecane-1,12-diylbis(azanediyl))bis(carbonothioyl))bis(4-nitrobenzamide) and its isomers. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=S | 180 - 185 |

| CH₂ (adjacent to NH) | 40 - 50 |

| CH (isobutyl) | 25 - 35 |

| CH₃ (isobutyl) | 20 - 25 |

Note: These are general predicted ranges and can be influenced by solvent and other experimental conditions.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. The fragmentation of the molecular ion provides valuable clues about the structure. A common fragmentation pathway for alkyl-substituted compounds is the loss of alkyl radicals. researchgate.net For this compound, one might expect to see fragmentation corresponding to the loss of the isobutyl group or parts of it. For example, the mass spectrum of 3-methylbut-1-ene, which has a similar isobutyl group, shows a prominent peak corresponding to the loss of a methyl group (M-15). docbrown.info

The fragmentation of the thiourea moiety itself can also occur. The analysis of the mass spectra of related heterocyclic compounds has shown that the fragmentation pathways are dependent on the site of positive charge localization. researchgate.net

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 132 | [C₅H₁₂N₂S]⁺ (Molecular Ion) |

| 76 | [CH₄N₂S]⁺ (Thiourea fragment) |

| 71 | [C₅H₁₁]⁺ (Isopentyl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 43 | [C₃H₇]⁺ (Propyl cation) |

Note: The relative intensities of these fragments would provide further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within the this compound molecule. The UV-Vis spectrum of thiourea derivatives is primarily characterized by absorption bands arising from the electronic transitions associated with the thiocarbonyl (C=S) chromophore.

Typically, thioureas exhibit two main absorption bands. researchgate.net One band, found at a lower wavelength, is attributed to a π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. A second, higher-wavelength band corresponds to an n → π* transition, which involves the promotion of an electron from a non-bonding (n) lone pair orbital, primarily on the sulfur atom, to a π* antibonding orbital. researchgate.netmdpi.comresearchgate.net The n → π* transition is generally weaker in intensity compared to the π → π* transition.

For thiourea derivatives, these absorptions are often observed in the range of 230-350 nm. researchgate.netmdpi.com The precise wavelength and intensity of these bands can be influenced by the solvent and the nature of the substituents attached to the thiourea core. In the case of this compound, the alkyl group's electronic effect would modulate the energy of the molecular orbitals involved in these transitions.

Table 1: Typical UV-Vis Absorption Data for Thiourea Derivatives

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 230 - 270 | High |

| n → π* | 270 - 350 | Low to Moderate |

Note: The exact λmax values for this compound would require experimental measurement.

X-ray Crystallography for Definitive Molecular and Crystal Structure Determination

The conformational landscape of thiourea derivatives is a subject of considerable interest. Analysis of alkyl-substituted thioureas reveals that the conformation where the alkyl group is cis to the sulfur atom across the C-N bond is often more stable than the trans form. osti.gov The central thiourea moiety, –NHC(S)NH–, tends to be planar or nearly planar. researchgate.net This planarity is facilitated by the delocalization of π-electrons across the N-C-N system and is often reinforced by intramolecular hydrogen bonding.

For N,N'-disubstituted thioureas, the substituents can adopt different orientations. The conformation of this compound would be defined by the torsion angles around the C-N bonds. The isobutyl group, with its steric bulk, will significantly influence the rotational barriers and the preferred conformation in the crystal structure. osti.govacs.org

Table 2: Representative Geometrical Parameters for an Alkyl-Thiourea Moiety

| Parameter | Typical Value |

|---|---|

| C=S Bond Length | ~1.68 Å |

| C-N Bond Length | ~1.35 Å |

| N-C-N Bond Angle | ~118° |

| N-C-S Bond Angle | ~121° |

Note: These are generalized values; specific data for this compound would be determined from its crystal structure.

Hydrogen bonding is a dominant force in the crystal structures of thiourea derivatives. rsc.org In monosubstituted thioureas like this compound, both amine protons (–NH2) and the secondary amine proton (–NH–) are available to act as hydrogen bond donors. The thiocarbonyl sulfur atom is a strong hydrogen bond acceptor.

Intramolecular Hydrogen Bonding: While less common in simple alkyl thioureas compared to acylthioureas (which can form N-H···O bonds), specific conformations could potentially allow for weak intramolecular interactions. nih.govconicet.gov.ar

Intermolecular Hydrogen Bonding: This is the primary driver of the supramolecular structure. The most common and robust hydrogen bonding motif in thioureas is the N–H···S interaction. tandfonline.comnih.gov These interactions can link molecules into dimers, chains, or more complex networks. tandfonline.comnih.gov In many thiourea crystal structures, molecules form centrosymmetric dimers through a pair of N–H···S hydrogen bonds, creating a characteristic eight-membered ring synthon. researchgate.net

Table 3: Typical Hydrogen Bond Parameters in Thiourea Crystal Structures

| Donor (D) | Acceptor (A) | D-H···A Interaction | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|---|

| N-H | S=C | Intermolecular | 3.2 - 3.6 | 150 - 170 |

| N-H | N | Intermolecular | 2.9 - 3.2 | 160 - 175 |

Common motifs observed in related structures include:

One-dimensional chains: Molecules link head-to-tail via N–H···S bonds. nih.gov

Dimeric pairs: As mentioned, pairs of molecules form stable dimers, which then pack into the crystal lattice. researchgate.net

Layered structures: Hydrogen-bonded sheets or layers can form, which are held together by weaker van der Waals forces between the layers. mdpi.com

The bulky and flexible (3-methyl-butyl) group will play a crucial role, influencing which packing motif is adopted by sterically directing the hydrogen-bonding framework.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. tandfonline.com The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts that are shorter than the van der Waals radii sum, providing a clear picture of the most significant interactions. researchgate.net

Complementary to the 3D surface are two-dimensional fingerprint plots. researchgate.nettandfonline.com These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The percentage contribution of different types of contacts (e.g., H···H, C···H, S···H) to the total Hirshfeld surface area can be calculated from these plots.

For this compound, the fingerprint plot would be expected to show:

Prominent sharp spikes corresponding to the strong N–H···S hydrogen bonds.

A large, diffuse region representing the numerous, weaker H···H contacts, due to the prevalence of hydrogen atoms in the alkyl chain and amine groups.

Computational and Theoretical Chemical Investigations of 3 Methyl Butyl Thiourea

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study thiourea (B124793) derivatives, offering a balance between accuracy and computational cost. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) or 6-31G(d,p), to provide reliable predictions of molecular properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. For (3-Methyl-butyl)-thiourea, the geometry optimization would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles.

Based on DFT studies of similar alkyl thioureas, the core thiourea moiety (–NH–C(S)–NH–) is expected to be nearly planar due to the delocalization of π-electrons. The C=S double bond and the C–N bonds within this core exhibit lengths that are intermediate between typical single and double bonds, indicating resonance. The isobutyl group, (3-Methyl-butyl), attached to one of the nitrogen atoms, will adopt a staggered conformation to minimize steric hindrance. The flexibility of the C-N single bond allows for different conformers, though the trans-trans configuration is often found to be the most stable for symmetrically disubstituted thioureas.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Alkyl Thioureas.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C=S Bond Length | 1.67 - 1.77 Å |

| C–N Bond Length | 1.35 - 1.40 Å |

| N–H Bond Length | ~1.01 Å |

| N–C–N Bond Angle | 117 - 120° |

| N–C=S Bond Angle | 120 - 123° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms of the thiourea group, which are the most electron-rich regions. The LUMO is typically centered on the C=S bond. The energy of these orbitals and the resulting gap can be calculated using DFT. The HOMO-LUMO gap is a significant parameter that influences the electronic absorption properties of the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV |

Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The primary electronic transition of interest is often the HOMO to LUMO transition.

For thiourea derivatives, the absorption spectra typically show strong bands in the UV region. These absorptions are generally attributed to n→π* and π→π* electronic transitions within the thiocarbonyl (C=S) chromophore. The calculated absorption wavelength (λmax) for this compound would likely fall in the range observed for other simple alkyl thioureas, corresponding to the energy of the HOMO-LUMO transition.

Table 3: Predicted Electronic Absorption Properties for this compound.

| Parameter | Predicted Value | Transition Type |

|---|---|---|

| λmax | ~240 - 260 nm | π→π |

| λmax | ~280 - 300 nm | n→π |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecular surface and uses a color scale to indicate regions of different electrostatic potential. MEP maps are useful for identifying sites susceptible to electrophilic and nucleophilic attack.

In the MEP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the sulfur atom, indicating its high electron density and susceptibility to electrophilic attack. The regions around the N-H protons would exhibit the most positive potential (colored blue), making them sites for nucleophilic attack or hydrogen bonding. The alkyl chain would show a relatively neutral potential (colored green).

The distribution of electron density in a molecule can be quantified through various charge analysis methods, such as Mulliken population analysis. This analysis assigns a partial charge to each atom, providing insight into the electronic structure and bonding.

For this compound, the Mulliken charge analysis is expected to show a significant negative charge on the sulfur atom and the nitrogen atoms due to their high electronegativity. The carbon atom of the thiocarbonyl group would carry a partial positive charge. The hydrogen atoms attached to the nitrogen atoms will also be positively charged, while the carbon and hydrogen atoms of the isobutyl group will have smaller, near-neutral charges.

Table 4: Predicted Mulliken Atomic Charges for Key Atoms in this compound.

| Atom | Typical Calculated Charge (a.u.) |

|---|---|

| Sulfur (S) | -0.4 to -0.6 |

| Carbon (C of C=S) | +0.2 to +0.4 |

| Nitrogen (N) | -0.5 to -0.7 |

| Hydrogen (H of N-H) | +0.3 to +0.4 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the computed vibrational modes, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of different functional groups.

For this compound, the theoretical vibrational spectrum would show characteristic frequencies for the N-H, C-H, C=S, and C-N bonds. The N-H stretching vibrations typically appear as strong bands in the high-frequency region. The C-H stretching vibrations of the isobutyl group would be observed just below 3000 cm⁻¹. The C=S stretching vibration is a key characteristic peak for thiourea derivatives, though its position can be sensitive to the molecular environment.

Table 5: Predicted Major Vibrational Frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching | 3200 - 3400 |

| C-H (Alkyl) Stretching | 2850 - 3000 |

| N-H Bending | 1550 - 1650 |

| C-N Stretching | 1400 - 1500 |

| C=S Stretching | 700 - 850 |

Chemical Reactivity and Stability Descriptors

Computational chemistry provides a powerful lens through which the reactivity and stability of a molecule can be understood and predicted. Through the application of Density Functional Theory (DFT), various global reactivity descriptors for this compound can be calculated. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining how a molecule interacts with other chemical species. mdpi.comnih.gov High HOMO energy correlates with a strong electron-donating ability, while low LUMO energy indicates a good electron-accepting character. researchgate.net The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

Global chemical hardness (η) and softness (σ) are fundamental concepts in chemical reactivity theory that quantify the resistance of a molecule to change in its electron distribution. nih.govresearchgate.net Hardness is a measure of the molecule's resistance to deformation or polarization of its electron cloud, while softness, the inverse of hardness, indicates how easily the molecule can be polarized. researchgate.net Molecules with a large HOMO-LUMO gap are generally harder and less reactive, whereas molecules with a small gap are softer and more reactive. researchgate.net For thiourea derivatives, these parameters provide insight into their molecular stability and reactivity. researchgate.net Softer molecules are typically more polarizable and have higher chemical activity. nih.gov

| Descriptor | Formula | Typical Value Range (eV) | Significance |

| HOMO Energy (EHOMO) | - | -6.0 to -7.5 | Electron donating ability |

| LUMO Energy (ELUMO) | - | -0.5 to -2.0 | Electron accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.0 | Chemical stability, reactivity |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 3.0 | Resistance to change in electron distribution |

| Softness (σ) | 1 / η | 0.16 to 0.22 | Polarizability, reactivity |

Electronegativity (χ) describes the power of a molecule to attract electrons to itself. researchgate.net The global electrophilicity index (ω), on the other hand, quantifies the energy stabilization when a molecule acquires additional electronic charge from its environment. researchgate.net This index is a measure of the propensity of a species to accept electrons, categorizing it as a strong or marginal electrophile. researchgate.net Thiourea derivatives with electron-withdrawing groups tend to have higher electronegativity and electrophilicity values, indicating a stronger ability to accept electrons. researchgate.netnih.gov These descriptors are crucial for understanding charge-transfer processes in chemical reactions. researchgate.net

The fraction of transferred electrons (ΔN) is a conceptual descriptor that estimates the number of electrons flowing from one molecule to another in a reaction. It helps to quantify the electron-donating or electron-accepting capabilities of a molecule upon interaction. A positive value of ΔN indicates that the molecule acts as an electron acceptor, while a negative value suggests it behaves as an electron donor. This parameter is particularly useful in studying interactions between thiourea derivatives and other molecules, such as in catalysis or biological systems.

Table 2: Illustrative Electronegativity and Electrophilicity Descriptors Note: Values are representative for N-alkyl thiourea systems and are used for illustrative purposes.

| Descriptor | Formula | Typical Value Range (eV) | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.25 to -4.75 | Electron escaping tendency |

| Electronegativity (χ) | -μ | 3.25 to 4.75 | Electron attracting power |

| Electrophilicity Index (ω) | μ² / (2η) | 1.8 to 3.5 | Electrophilic nature, energy stabilization |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a localized Lewis structure representation, providing a clear picture of chemical bonding, lone pairs, and intermolecular interactions. q-chem.comwikipedia.org This analysis is particularly effective for studying electron delocalization effects, such as hyperconjugation. nih.gov Hyperconjugation involves the interaction of electrons in a filled bonding orbital (a σ-bond, for instance) with an adjacent empty or partially filled antibonding orbital (σ* or π*). wikipedia.org This interaction leads to electron density delocalization, which stabilizes the molecule. wikipedia.org

In this compound, several key hyperconjugative interactions are expected. These include the delocalization of lone pair (n) electrons from the nitrogen and sulfur atoms into the antibonding π* orbital of the C=S group (n → π). Additionally, interactions can occur between the σ orbitals of the C-H and C-C bonds in the 3-methylbutyl group and adjacent antibonding orbitals (σ → σ or σ → π*). The stability of alkyl carbocations, for example, is explained by hyperconjugation, where adjacent C-H σ-bonds donate electron density to the empty p-orbital. doubtnut.comaskfilo.com

The NBO method quantifies the strength of these delocalization events as a second-order perturbation stabilization energy, E(2). researchgate.net A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in Alkyl Thioureas Note: These are typical interactions and illustrative energy values for N-alkyl thiourea systems.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Typical E(2) (kcal/mol) |

| LP (N) | π(C=S) | n → π | 30 - 50 |

| LP (S) | σ(N-Calkyl) | n → σ | 1 - 5 |

| σ (C-H)alkyl | σ(N-C) | σ → σ | 2 - 6 |

| σ (C-C)alkyl | σ(N-C) | σ → σ | 2 - 6 |

Atom-in-Molecules (AIM) Theory for Characterizing Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and other molecular structures. nih.gov AIM is especially powerful for characterizing weak intramolecular and intermolecular interactions, such as hydrogen bonds, which play a significant role in the structure and function of thiourea derivatives. nih.govhueuni.edu.vnnih.gov

The analysis focuses on identifying critical points in the electron density. A bond critical point (BCP) is a point of minimum electron density between two nuclei that are connected by a bond path. The properties of the electron density at the BCP, specifically the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the character of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted in the internuclear region.

For this compound, AIM analysis can characterize potential intramolecular hydrogen bonds, such as between an N-H proton and the sulfur atom (N-H···S), which influences the molecule's preferred conformation.

Table 4: Typical AIM Parameters for Intramolecular Interactions in Thiourea Derivatives

| Interaction Type | ρ(r) at BCP (a.u.) | ∇²ρ(r) at BCP (a.u.) | Interpretation |

| Covalent Bond (e.g., C-N) | > 0.200 | < 0 | Shared-shell interaction |

| Strong H-Bond (e.g., N-H···O) | 0.020 - 0.040 | > 0 | Closed-shell, significant electrostatic character |

| Weak H-Bond (e.g., N-H···S) | 0.005 - 0.020 | > 0 | Closed-shell, predominantly electrostatic |

| van der Waals (e.g., C-H···S) | < 0.005 | > 0 | Weak, closed-shell interaction |

Molecular Modeling for Conformational Landscapes and Isomerism

The flexibility of the thiourea backbone and its alkyl substituent gives rise to a complex conformational landscape for this compound. Molecular modeling, particularly using DFT, is essential for exploring this landscape to identify stable conformers and the energy barriers for interconversion. nih.gov

Two primary sources of isomerism exist in N-alkyl thioureas:

Rotation about the C-N bonds: The thiourea group has partial double bond character in its C-N bonds, leading to significant rotational barriers. nih.govrsc.org This results in different planar or near-planar arrangements, often described as cis or trans with respect to the orientation of the substituent relative to the sulfur atom. Computational studies on various N-alkylthioureas show that conformations with the alkyl group positioned cis to the sulfur atom are generally more stable than the trans forms by 0.4-1.5 kcal/mol. researchgate.net For symmetrically disubstituted thioureas, cis-trans (CT) and trans-trans (TT) configurations may coexist. ugm.ac.idusm.my

Computational potential energy surface (PES) scans are used to map the energy changes during bond rotation, allowing for the identification of energy minima (stable conformers) and transition states (rotational barriers). nih.gov The rotational barrier about the C-N bond in alkyl thioureas is typically in the range of 9-10 kcal/mol. researchgate.net A study on the closely related 1,3-diisobutyl thiourea confirmed its structure and stability through DFT calculations, highlighting the importance of intermolecular N-H···S hydrogen bonding in its crystal packing. researchgate.netscispace.com

Table 5: Illustrative Conformational Energy Data for N-Alkyl Thioureas Note: Data is based on computational studies of analogous alkyl thioureas. researchgate.net

| Conformer Type | Description | Relative Energy (kcal/mol) | Rotational Barrier (C-N) (kcal/mol) |

| cis | Alkyl group is cis to the sulfur atom | 0.0 (most stable) | 9.0 - 10.2 |

| trans | Alkyl group is trans to the sulfur atom | +0.4 to +1.5 | 9.0 - 10.2 |

Coordination Chemistry of 3 Methyl Butyl Thiourea As a Ligand

Ligand Design Principles and Coordination Capabilities of Thiourea (B124793) Derivatives

Thiourea derivatives are highly versatile ligands, serving as platforms for purpose-built molecules capable of coordinating to a vast array of transition metals through their sulfur and/or nitrogen atoms researchgate.netmdpi.com. The versatility of thioureas like (3-Methyl-butyl)-thiourea stems from several key design principles and inherent electronic properties:

Ambidentate Nature : The thiourea backbone contains both soft sulfur and hard nitrogen donor atoms, allowing for coordination with a wide spectrum of metal ions based on the Hard and Soft Acids and Bases (HSAB) principle researchgate.net. Soft metal ions such as Ag(I), Au(I), Pd(II), Pt(II), and Hg(II) preferentially bind to the soft sulfur atom, while harder metal ions might show a greater affinity for the nitrogen atoms, although sulfur coordination is generally predominant.

Tautomerism : In solution, thiourea ligands can exist in thione (=S) and thiol (-SH) tautomeric forms. Coordination often occurs through the sulfur atom of the thione form, but deprotonation of the N-H proton can lead to the formation of an anionic ligand that coordinates in a chelating fashion.

Substituent Effects : The nature of the substituent on the nitrogen atoms significantly influences the ligand's electronic and steric properties. The electron-donating isobutyl group in this compound enhances the electron density on both the nitrogen and sulfur atoms, thereby increasing their donor capacity compared to unsubstituted thiourea.

Hydrogen Bonding : The N-H protons of the thiourea moiety can participate in intra- and intermolecular hydrogen bonding, which can stabilize the crystal lattice of metal complexes and influence their supramolecular chemistry mdpi.comksu.edu.tr.

The introduction of functional groups with additional donor atoms onto the thiourea core can significantly expand the coordination potential, leading to polydentate ligands with N,O,S donor sets uobasrah.edu.iq. However, for a simple alkyl-substituted ligand like this compound, the primary coordination sites remain the sulfur and nitrogen atoms of the thiourea core.

Modes of Complexation with Transition Metal Ions

This compound, like other thiourea derivatives, can coordinate to metal centers in several distinct modes, primarily dictated by the nature of the metal ion, the reaction conditions (such as pH), and the steric hindrance imposed by the isobutyl group.

The most common coordination mode for thiourea and its N-alkyl derivatives is as a neutral, monodentate ligand through its soft sulfur atom mdpi.com. This is particularly prevalent with soft transition metal ions. For instance, in complexes of 1,3-diisobutyl thiourea, a close analog, with Cu(I), the ligand coordinates solely through the sulfur atom mdpi.com. This S-coordination is confirmed by spectroscopic data; in ¹³C NMR, the thiocarbonyl carbon signal (C=S) shifts downfield upon coordination, indicating a decrease in electron density at this carbon due to its involvement in bonding with the metal researchgate.net. Similarly, infrared (IR) spectroscopy shows a shift in the C=S stretching frequency. This mode leads to the formation of complexes with varying coordination numbers and geometries, such as trigonal planar or tetrahedral mdpi.com. For example, Pd(II) and Pt(II) can form square planar complexes of the type [M(L)₄]²⁺ where L is a monodentate S-coordinating thiourea ligand .

Under certain conditions, particularly in the presence of a base, thiourea derivatives can be deprotonated at one of the nitrogen atoms to form an anionic ligand. This allows for bidentate coordination, where the ligand chelates to the metal center through both the sulfur and a deprotonated nitrogen atom, forming a stable four-membered ring . This mode is common for metals like Ni(II), Cu(II), and platinum-group metals researchgate.netnih.gov. The formation of N,S chelates is often pH-dependent; in neutral media, monodentate S-coordination may be favored, while in basic media, deprotonation facilitates bidentate chelation researchgate.net. This chelation is evidenced by the disappearance of the N-H stretching vibration in the IR spectrum of the complex compared to the free ligand researchgate.net. Acylthiourea complexes with Ru(II), for instance, can selectively form either monodentate S-coordinated or bidentate S,O-chelated complexes depending on the synthetic route cdnsciencepub.com. While this compound lacks the oxygen donor of acylthioureas, the principle of forming a chelate ring via deprotonation remains applicable for N,S-coordination.

The substituents on the nitrogen atoms of the thiourea ligand play a critical role in determining the coordination geometry of the resulting metal complexes. This influence is twofold:

Steric Effects : Bulky substituents, such as the isobutyl group in this compound, can sterically hinder the approach of multiple ligands to the metal center. This can favor lower coordination numbers. For example, while thiourea itself can form octahedral complexes like [Ni(Tu)₆]²⁺, bulky N,N'-disubstituted thioureas may favor the formation of tetrahedral or square planar four-coordinate complexes researchgate.netrsc.org. The steric bulk can also influence the isomerization in certain complexes, such as favoring a particular isomer in piano-stool organometallic structures .

Electronic Effects : Alkyl groups, like the isobutyl group, are electron-donating. This increases the electron density on the sulfur and nitrogen atoms, enhancing their Lewis basicity and making the ligand a stronger donor. This can lead to more stable metal-ligand bonds. Conversely, electron-withdrawing substituents, such as acyl or sulfonyl groups, decrease the electron density and can alter the preferred coordination mode . For instance, acylthioureas often coordinate in a bidentate O,S fashion, a mode unavailable to simple alkylthioureas cdnsciencepub.comjppres.com.

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to isolate complexes with different coordination modes and geometries.

While specific studies on this compound are scarce, extensive research on analogous thiourea derivatives allows for a detailed prediction of its complexation behavior with a variety of metal ions.

Ni(II) : Nickel(II) complexes with N-alkylthioureas can adopt various geometries, including square planar, tetrahedral, and octahedral, often in equilibrium in solution rsc.org. With N,N'-dialkylthioureas, tetragonally distorted octahedral species of the type [NiL₄X₂] (where X is a halide) have been reported researchgate.net. Bidentate N,S-chelation is also common, leading to square-planar complexes like [Ni(L)₂] researchgate.netnih.gov.

Co(III)/Co(II) : Cobalt complexes with thiourea derivatives have been studied for their potential anticancer properties jppres.comcdnsciencepub.com. While Co(III) often forms octahedral complexes, Co(II) with N-substituted thioureas typically forms tetrahedral complexes, coordinating through the sulfur atom nuph.edu.ua.

Pt(II) and Pd(II) : As soft d⁸ metal ions, Pt(II) and Pd(II) have a strong affinity for the sulfur donor of thiourea. They commonly form square planar complexes. Depending on the reaction conditions, complexes such as [Pd(L)₄]Cl₂ (with monodentate S-coordination) or complexes with bidentate N,S-chelation can be synthesized researchgate.netmdpi.com.

Cu(I)/Cu(II) : Copper(I), a soft metal ion, readily forms complexes with thiourea ligands. Studies on 1,3-diisobutyl thiourea show the formation of polynuclear Cu(I) complexes, such as a trinuclear cluster [Cu₃L₃Cl₃], where the ligand is monodentate and S-bound nih.gov. Cu(II) can also form complexes, often with bidentate N,S-chelation, resulting in square planar geometries researchgate.netbohrium.com.

Fe(III) : Iron(III) complexes with thiourea derivatives have been synthesized, often involving bidentate chelation through S and O atoms in acylthiourea analogues kemdikbud.go.idnih.gov. For simple alkylthioureas, coordination would likely occur through sulfur, potentially with the formation of complexes like [Fe(L)₃]³⁺ or halide-containing species.

Ag(I) and Au(I) : As very soft metal ions, Ag(I) and Au(I) show a strong preference for the sulfur donor. 1,3-diisobutyl thiourea forms polynuclear complexes with Ag(I), such as the binuclear Ag₂L₆₂ and the hexanuclear [Ag₆L₈Cl₄] nih.gov. Gold(I) typically forms linear, two-coordinate complexes of the type [Au(L)₂]⁺ or [Au(L)X] nih.govresearchgate.netnih.gov.

Hg(II) and Cd(II) : These d¹⁰ ions readily coordinate with thiourea ligands. Mercury(II) and Zinc(II) form tetrahedral complexes of the type [ML₂X₂] (M = Zn, Hg; X = Cl, I) with 1,3-diisobutyl thiourea, where the ligand coordinates monodentately through the sulfur atom mdpi.com. Cadmium(II) is expected to behave similarly.

Ru(II) : Ruthenium(II) forms stable "piano-stool" organometallic complexes with thiourea derivatives. Depending on the synthetic conditions, the thiourea ligand can coordinate in either a monodentate S-fashion or a bidentate N,S- or O,S-chelating manner cdnsciencepub.com.

Zn(II) : Zinc(II) complexes with thiourea ligands are well-known. With 1,3-diisobutyl thiourea, the tetrahedral complex [ZnL₂Cl₂] has been synthesized, featuring monodentate S-coordination mdpi.com. Bidentate chelation is also possible, leading to distorted octahedral geometries in some cases nih.gov.

Below is a summary table of expected coordination behaviors based on studies of analogous ligands.

| Metal Ion | Common Oxidation State | Likely Coordination Geometry | Expected Coordination Mode of this compound |

| Nickel | Ni(II) | Square Planar, Octahedral | Monodentate (S), Bidentate (N,S) |

| Cobalt | Co(II), Co(III) | Tetrahedral (Co(II)), Octahedral (Co(III)) | Monodentate (S) |

| Platinum | Pt(II) | Square Planar | Monodentate (S), Bidentate (N,S) |

| Palladium | Pd(II) | Square Planar | Monodentate (S), Bidentate (N,S) |

| Copper | Cu(I), Cu(II) | Trigonal Planar/Tetrahedral (Cu(I)), Square Planar (Cu(II)) | Monodentate (S), Bidentate (N,S) |

| Iron | Fe(III) | Octahedral | Monodentate (S) |

| Silver | Ag(I) | Linear, Trigonal, Tetrahedral | Monodentate (S), Bridging (S) |

| Gold | Au(I) | Linear | Monodentate (S) |

| Mercury | Hg(II) | Tetrahedral | Monodentate (S) |

| Cadmium | Cd(II) | Tetrahedral | Monodentate (S) |

| Ruthenium | Ru(II) | Octahedral ("Piano-Stool") | Monodentate (S), Bidentate (N,S) |

| Zinc | Zn(II) | Tetrahedral | Monodentate (S) |

The following table presents crystallographic data for complexes of 1,3-diisobutyl thiourea, a close structural analog of this compound, illustrating typical bond lengths.

| Complex | Metal-Sulfur Bond Length (Å) | Metal-Halide Bond Length (Å) | S-M-S Angle (°) |

| [Cu₂(C₉H₂₀N₂S)₂Cl₂] | 2.213 - 2.216 | 2.272 | 115.76 |

| [Cu₃(C₉H₂₀N₂S)₃I₃] | 2.285 - 2.302 | 2.508 - 2.573 | 100.32 |

| [Zn(C₉H₂₀N₂S)₂Cl₂] | 2.330 - 2.333 | 2.246 - 2.253 | 104.97 |

| [Hg(C₉H₂₀N₂S)₂I₂] | 2.553 | 2.651 - 2.662 | 105.77 |

| (Data derived from studies on 1,3-diisobutyl thiourea complexes) mdpi.comnih.gov |

Spectroscopic Investigation of Thiourea-Metal Complexes (e.g., FT-IR, UV-Vis, NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental in elucidating the coordination behavior of this compound and the structure of its metal complexes. While specific data for this compound complexes is limited, analysis of related alkyl-thiourea complexes provides valuable insights into their spectroscopic characteristics.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool to determine the coordination mode of the thiourea ligand. The coordination of this compound to a metal ion is typically confirmed by observing shifts in the characteristic vibrational frequencies of the C=S and N-H bonds. mdpi.comnih.gov

Upon coordination of the sulfur atom to the metal center, a decrease in the frequency of the ν(C=S) stretching vibration is generally observed. This red shift indicates a weakening of the C=S double bond character due to the donation of electron density from the sulfur atom to the metal ion. nih.gov Concurrently, an increase in the frequency of the ν(C-N) stretching vibration is often seen, suggesting an increase in the double bond character of the C-N bond. nih.gov The N-H stretching vibrations, typically observed in the 3100-3450 cm⁻¹ region, may also shift upon complexation, often to higher wavenumbers, which can be attributed to the involvement of the N-H groups in hydrogen bonding within the complex structure. nih.gov

Interactive Data Table: Representative FT-IR Spectral Data for Thiourea Derivative Metal Complexes

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation of Shift |

| ν(N-H) | ~3450 | Shifted to higher wavenumbers | Change in hydrogen bonding environment |

| ν(C-N) | ~1480 | 1486–1524 | Increased double bond character |

| ν(C=S) | ~707 | Shifted to lower wavenumbers (11-42 cm⁻¹ shift) | Coordination via sulfur atom |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes. The spectra of this compound metal complexes are expected to show absorption bands corresponding to intra-ligand transitions (π→π) and ligand-to-metal charge transfer (LMCT) transitions. utm.my For transition metal complexes, d-d transitions may also be observed in the visible region, providing insights into the geometry of the metal center. utm.my For instance, the free thiourea ligand exhibits a π–π transition, which upon complexation, typically shifts to a different wavelength. utm.my Additionally, new bands corresponding to MLCT can appear. utm.my

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹³C NMR spectrum, the most indicative signal is that of the C=S carbon. A downfield shift of the C=S resonance upon complexation is a strong indicator of coordination through the sulfur atom, as the electron density around the carbon atom decreases. mdpi.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (ppm) for a Thiourea Ligand and its Metal Complex

| Carbon Atom | Free Ligand (δ, ppm) | Metal Complex (δ, ppm) | Interpretation |

| C=S | ~182.35 | ~174.80–177.31 | Downfield shift confirms S-coordination |

| Alkyl Carbons | Varies | Minor shifts | Confirms ligand structure |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, which helps in confirming their composition and structure. cardiff.ac.uk Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed to identify the molecular ion peak of the complex, providing direct evidence for its formation and stoichiometry. nih.gov

Structural Elucidation of Metal Complexes using X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of metal complexes in the solid state. manchester.ac.uk This technique provides precise information about bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions such as hydrogen bonding. mdpi.com

For complexes of thiourea derivatives, X-ray diffraction studies have revealed various coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. nih.govresearchgate.netnih.gov For instance, zinc(II) complexes with diisopropylthiourea have been shown to adopt a pseudo-tetrahedral geometry, with the thiourea ligands coordinating to the metal center through their sulfur atoms. researchgate.net The crystal structures also often reveal extensive hydrogen bonding networks involving the N-H groups of the thiourea ligand and counter-ions or solvent molecules, which play a crucial role in stabilizing the crystal lattice. nih.govmdpi.com

Interactive Data Table: Representative Crystallographic Data for a Zn(II)-diisopropylthiourea Complex researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.963(2) |

| b (Å) | 8.8920(10) |

| c (Å) | 14.123(2) |

| β (°) | 114.688(2) |

| Z | 4 |

| Coordination Geometry | Pseudo-tetrahedral |

Role in Metal Ion Scavenging and Separation Processes

Thiourea derivatives are recognized for their potential in metal ion scavenging and separation due to the strong affinity of the sulfur donor atom for various metal ions, particularly heavy metals. mit.edu The ability of this compound to form stable complexes with metal ions makes it a candidate for applications in wastewater treatment and hydrometallurgy. mit.edumdpi.com

The efficiency of metal ion removal can be influenced by factors such as pH, the concentration of the ligand, and the presence of other competing ions. mdpi.com Adsorption and chemical precipitation are common methods where thiourea-based ligands can be employed to selectively remove metal ions from aqueous solutions. mit.edutessele.com The formation of insoluble metal-thiourea complexes facilitates their separation from the solution. tessele.com

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The incorporation of functional groups into the organic linkers can impart specific properties to the MOFs, such as enhanced catalytic activity or selective adsorption capabilities.

The integration of a thiourea moiety, such as that in this compound, into the structure of a MOF can be achieved either by using a thiourea-containing linker during the synthesis of the MOF or by post-synthetic modification of an existing MOF. nih.gov The presence of the thiourea group can introduce active sites for catalysis or enhance the affinity of the MOF for specific metal ions, making them potentially useful in sensing, separation, and catalysis. uantwerpen.beespublisher.com While the direct integration of this compound into MOFs is not widely reported, the functionalization of MOFs with other thiourea derivatives has been demonstrated. uantwerpen.be

Mechanistic Investigations in Organic Reactions Catalyzed or Mediated by Thiourea Derivatives

Organocatalytic Roles of Thiourea (B124793) Scaffolds

The thiourea moiety, characterized by its C=S double bond and two adjacent amino groups, is a powerful hydrogen-bond donor. nih.gov This ability is central to its function in organocatalysis, where it can interact with and stabilize substrates or transition states. wikipedia.org

Thiourea derivatives are widely employed in asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer or diastereomer over others. The stereoselectivity achieved with chiral thiourea catalysts stems from the formation of a well-organized, chiral hydrogen-bonding environment around the substrate. nih.gov In bifunctional catalysts, the thiourea group acts as a hydrogen-bond donor to activate an electrophile, while another functional group, such as an amine, acts as a Brønsted or Lewis base to activate the nucleophile. nih.gov This dual activation model is key to achieving high levels of stereocontrol.

For a simple N-alkyl thiourea like (3-Methyl-butyl)-thiourea to be effective in asymmetric catalysis, it would typically be part of a larger chiral molecule. The chirality can be introduced through various strategies, such as using a chiral amine as a starting material for the synthesis of the thiourea. nih.gov The precise spatial arrangement of the thiourea N-H groups in the chiral scaffold allows for effective enantiofacial discrimination of the substrate.

Table 1: Key Features of Thiourea Scaffolds in Asymmetric Catalysis

| Feature | Description | Reference |

| Hydrogen-Bond Donation | The two N-H groups of the thiourea moiety act as strong hydrogen-bond donors, activating electrophilic substrates. | nih.gov |

| Bifunctionality | Often combined with a basic moiety (e.g., an amine) to simultaneously activate both the electrophile and the nucleophile. | nih.gov |

| Chiral Scaffolding | Incorporation into a chiral backbone allows for the creation of a defined chiral pocket, leading to high stereoselectivity. | nih.gov |

The Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a significant area of application for thiourea organocatalysis. organic-chemistry.orgrsc.org In these reactions, a nucleophile adds to an α,β-unsaturated carbonyl compound. Thiourea catalysts, particularly bifunctional ones, have proven to be highly effective in promoting enantioselective Michael additions. organic-chemistry.org

The mechanism typically involves the thiourea moiety activating the Michael acceptor (the electrophile) through hydrogen bonding to its carbonyl or nitro group. wikipedia.org This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack. Simultaneously, a basic group on the catalyst can deprotonate the Michael donor (the nucleophile), increasing its nucleophilicity. mdpi.com This cooperative activation within the catalyst-substrate complex leads to an ordered transition state, resulting in high enantioselectivity. organic-chemistry.org While this compound itself is achiral, its derivatives bearing a chiral component can be highly effective catalysts for this transformation. nih.gov

Table 2: Role of Thiourea Catalysts in Michael Addition Reactions

| Catalyst Role | Mechanistic Detail | Reference |

| Electrophile Activation | The thiourea N-H groups form hydrogen bonds with the electron-withdrawing group (e.g., nitro, carbonyl) of the Michael acceptor. | wikipedia.org |

| Nucleophile Activation | In bifunctional catalysts, a basic site (e.g., tertiary amine) deprotonates the nucleophile to generate a more reactive enolate or equivalent. | mdpi.com |

| Stereochemical Control | The chiral scaffold of the catalyst orients the reactants in a specific manner within the transition state to favor one stereoisomer. | organic-chemistry.org |

The stereoselective synthesis of glycosidic bonds is a challenging yet crucial task in carbohydrate chemistry. Thiourea derivatives, especially macrocyclic bis-thioureas, have been successfully applied as catalysts in glycosylation reactions. rsc.orgnih.govnih.gov These catalysts operate through a cooperative mechanism where they simultaneously activate both the glycosyl donor (electrophile) and the glycosyl acceptor (nucleophile). nih.gov

The mechanism is proposed to involve the thiourea moieties forming hydrogen bonds with the leaving group of the glycosyl donor, facilitating its departure and the formation of an oxocarbenium-like intermediate. At the same time, the catalyst can also interact with the hydroxyl group of the glycosyl acceptor, enhancing its nucleophilicity. This dual activation promotes a stereospecific substitution, often proceeding through an SN2-like pathway, leading to high stereoselectivity. nih.gov Mono-thioureas have also been investigated and shown to be effective, particularly when used in conjunction with other co-catalysts. researchgate.netnih.gov

The catalytic activity of thioureas is fundamentally linked to their hydrogen-bonding capabilities. wikipedia.org Spectroscopic and computational studies have been instrumental in elucidating the nature of these interactions. nih.govacs.org It is generally accepted that the two N-H groups of the thiourea can form a bidentate hydrogen bond with a single acceptor atom (like a carbonyl oxygen) on the substrate. wikipedia.org

The conformation of the thiourea is crucial for its catalytic efficacy. The trans-trans conformation, where both N-H protons are oriented away from the C=S bond, is generally considered the most active for bidentate hydrogen bonding. nih.gov Alkyl substituents, such as the 3-methyl-butyl group, can influence the conformational preferences of the thiourea through steric and electronic effects. nih.gov The acidity of the N-H protons, which is enhanced by electron-withdrawing substituents on the thiourea, also plays a significant role in the strength of the hydrogen bonds and, consequently, the catalytic activity. nih.gov Some studies have also proposed an alternative mechanism where the thiourea acts as a Brønsted acid, protonating the substrate to form a reactive cationic intermediate. acs.org

Reaction Mechanisms Involving Thiourea Intermediates or Reactants

Beyond their role as non-covalent organocatalysts, thioureas can also participate directly in reactions as intermediates or reactants, particularly in the synthesis of heterocyclic compounds.

Thiourea and its derivatives are valuable building blocks in heterocyclic synthesis due to the presence of nucleophilic nitrogen and sulfur atoms and an electrophilic carbon atom. nih.gov They can undergo a variety of cyclization reactions with suitable bifunctional reagents to form a wide range of heterocyclic systems.